molecular formula C9H9Cl2NO2 B1584613 2-Amino-3-(2,4-dichlorophenyl)propanoic acid CAS No. 5472-68-4

2-Amino-3-(2,4-dichlorophenyl)propanoic acid

Cat. No. B1584613
CAS RN: 5472-68-4
M. Wt: 234.08 g/mol
InChI Key: GWHQTNKPTXDNRM-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4-dichlorophenyl)propanoic acid, also known as 2,4-Dichloro-α-ketobutyric acid or DC-KB, is a synthetic compound that has been widely used in scientific research. It belongs to the family of α-keto acids and is structurally related to the neurotransmitter glutamate.

Scientific Research Applications

GABA B Receptor Antagonists

2-Amino-3-(2,4-dichlorophenyl)propanoic acid and its derivatives have been explored for their potential as GABA B receptor antagonists. Abbenante, Hughes, and Prager (1997) synthesized 3-amino-3-(4-chlorophenyl)propanoic acid, among other compounds, and identified them as weak specific antagonists of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).

Structural Characterization

Yan Shuang-hu (2014) conducted a study focusing on the synthesis and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, a derivative of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid. The research included methods like condensation, chlorination, and esterification (Yan, 2014).

Fluorescence Derivatization

In the field of fluorescence, 2-Amino-3-(2,4-dichlorophenyl)propanoic acid has been employed as a derivatizing reagent. Frade et al. (2007) investigated its use for fluorescence derivatization of amino acids, which showed strong fluorescence and were applicable in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Molecular Docking and Vibrational Studies

Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, and electronic studies on derivatives of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid. Their research provides insights into the stability of molecules, interactions, and potential biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Environmental Exposure Studies

Lavy et al. (1987) explored the environmental exposure of forestry ground workers to compounds including dichlorprop, a derivative of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid. This research provided valuable data on the absorbed doses of these chemicals in real-world conditions (Lavy, Mattice, Marx, & Norris, 1987).

Advanced Oxidation Processes in Wastewater Treatment

Sun and Pignatello (1993) identified transient products formed during the mineralization of 2,4-D by advanced oxidation processes, an important aspect of wastewater treatment. Their research helps in understanding the environmental impact and degradation pathways of such compounds (Sun & Pignatello, 1993).

Preparation for Resin Anchorage

Rene and Badet (1994) researched the preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, a key intermediate in the preparation of certain compounds for resin anchorage. This is vital for the development of new materials and technologies (Rene & Badet, 1994).

properties

IUPAC Name

2-amino-3-(2,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHQTNKPTXDNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2,4-dichlorophenyl)propanoic acid

CAS RN

5472-68-4
Record name 2,4-Dichlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5472-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5472-68-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Parmeggiani, ST Ahmed, NJ Weise, NJ Turner - Tetrahedron, 2016 - Elsevier
A chemo-enzymatic telescopic approach was designed for the synthesis of L-arylalanines in high yield and optical purity, starting from commercially available and inexpensive …
Number of citations: 19 www.sciencedirect.com
AD Mood - 2019 - search.proquest.com
Design, Synthesis, and Analysis of Potent Antifungal Azole Synergizer Small Molecules and Computational and Deep Learning Approaches for Chemical Reaction Prediction Design, …
Number of citations: 2 search.proquest.com

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